molecular formula C8H15NO2 B12277763 (1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid

(1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid

Cat. No.: B12277763
M. Wt: 157.21 g/mol
InChI Key: JXSURMXGGDJHFG-HTRCEHHLSA-N
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Description

(1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a cyclohexane ring. The stereochemistry of the compound, indicated by the (1R,3R) configuration, plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of amine transaminases (ATAs) in an enzyme cascade reaction. This method combines an enoate reductase (ERED) and an amine transaminase (ATA-VibFlu) to produce the compound with high optical purity . The reaction conditions typically involve the use of specific mutant enzymes to enhance the selectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale enzymatic processes due to their efficiency and selectivity. The use of biocatalysts, such as engineered ATAs and EREDs, allows for the production of the compound in high yields and with minimal by-products. These processes are optimized for scalability and cost-effectiveness, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and various amide derivatives. These products have diverse applications in chemical synthesis and pharmaceutical development.

Scientific Research Applications

(1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3R)-3-Amino-1-methylcyclohexane-1-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1R,3R)-3-amino-1-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-8(7(10)11)4-2-3-6(9)5-8/h6H,2-5,9H2,1H3,(H,10,11)/t6-,8-/m1/s1

InChI Key

JXSURMXGGDJHFG-HTRCEHHLSA-N

Isomeric SMILES

C[C@]1(CCC[C@H](C1)N)C(=O)O

Canonical SMILES

CC1(CCCC(C1)N)C(=O)O

Origin of Product

United States

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